molecular formula C21H20Cl2N4O4 B12627297 C21H20Cl2N4O4

C21H20Cl2N4O4

Cat. No.: B12627297
M. Wt: 463.3 g/mol
InChI Key: JPCVPUJNDFUPRY-FTFVXWMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a complex organic molecule that contains multiple functional groups, including nitro, amide, and dichlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves several steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the quinazolinone ring using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Final Product: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenyl)pentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents like potassium permanganate.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C21H20Cl2N4O4

Molecular Weight

463.3 g/mol

IUPAC Name

(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide

InChI

InChI=1S/C21H20Cl2N4O4/c1-31-16-6-5-10(22)7-15(16)25-19(29)13-8-11(9-17(24)28)27-21(13)12-3-2-4-14(23)18(12)26-20(21)30/h2-7,11,13,27H,8-9H2,1H3,(H2,24,28)(H,25,29)(H,26,30)/t11-,13-,21+/m1/s1

InChI Key

JPCVPUJNDFUPRY-FTFVXWMISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@H]2C[C@@H](N[C@@]23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(NC23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.